molecular formula C9H5F5O2 B3038092 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 73790-11-1

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B3038092
CAS No.: 73790-11-1
M. Wt: 240.13 g/mol
InChI Key: PWADLMFDFRCDMZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic acetic acid derivative characterized by two fluorine atoms at the α-carbon and a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.

Properties

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-1-3-6(4-2-5)9(12,13)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADLMFDFRCDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227378
Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
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Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73790-11-1
Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73790-11-1
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Record name α,α-Difluoro-4-(trifluoromethyl)benzeneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with difluoromethyl lithium, followed by oxidation to yield the desired product. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluoro and trifluoromethyl groups, although these reactions are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Scientific Research Applications

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid has applications in chemistry, biology, medicine, and industry. It can be used as a building block in the synthesis of more complex fluorinated compounds, valuable in materials science and pharmaceuticals. The compound's fluorinated structure makes it useful for studying enzyme interactions and metabolic pathways. It also serves as a precursor in developing fluorinated drugs, which often exhibit enhanced biological activity and stability. Additionally, it is utilized in the production of specialty chemicals and advanced materials with unique properties.

Potential Uses

  • Medicinal Chemistry Due to its possible bioactivity, it is a candidate for drug development.
  • Agricultural Chemistry It has potential use as a pesticide.

Chemical Reactions

The chemical behavior of this compound can be influenced by its functional groups. Key reactions may include:

  • Esterification to form esters
  • Salt formation with bases
  • Amide coupling with amines
  • Reduction of the carboxylic acid

The compound's ability to interact with various biological molecules suggests potential applications in drug development. The mechanism of action involves the interaction of the compound with specific enzymes and receptors, which can influence various biochemical pathways and cellular processes. The fluorine atoms can form strong hydrogen bonds and enhance the binding affinity to molecular targets.

Case Studies and Research Findings

Inhibition Studies: Compounds similar to this compound exhibit inhibitory effects on Mycobacterium tuberculosis (M.tb). In these studies, a range of compounds was screened for their minimum inhibitory concentration (MIC), with some showing potent activity at concentrations below 20 µM.

Selectivity Index: In evaluating selectivity against eukaryotic cells, some compounds demonstrated a high selectivity index (SI), indicating a favorable therapeutic window. This characteristic is crucial for developing new drugs that minimize toxicity while maximizing efficacy.

Structure-Activity Relationship (SAR): The inclusion of trifluoromethyl groups has been shown to significantly enhance the potency of various compounds against specific biological targets. SAR studies reveal that modifications to the phenolic ring can lead to substantial changes in activity profiles.

Impact of Fluorine

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is largely dependent on its application. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making the compound a potent inhibitor or modulator of various biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid α,α-difluoro; p-CF₃ C₉H₅F₅O₂ ~240.13* High lipophilicity; potential bioactive intermediate
2-(4-(Trifluoromethyl)phenyl)acetic acid α-H; p-CF₃ C₉H₇F₃O₂ 204.15 Melting point: 82–85°C; used in anhydride synthesis
2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid α-monofluoro; p-CF₃ C₉H₆F₄O₂ 222.14 Synthesized via Selectfluor® reagent; intermediate in drug design
2,2-Difluoro-2-(4-(methylthio)phenyl)acetic acid α,α-difluoro; p-SCH₃ C₉H₈F₂O₂S 226.22 Derived from silyl enolate hydrolysis; sulfur enhances reactivity
2-((2-Oxo-1-phenyl-2-[4-(trifluoromethyl)anilino]ethyl)sulfanyl)acetic acid Thioether; p-CF₃ C₁₇H₁₄F₃NO₃S 369.36 Anti-inflammatory potential; structural complexity

*Calculated based on analogous compounds; exact data unavailable in evidence.

Physicochemical and Reactivity Trends

  • Fluorination Impact: The α,α-difluoro substitution in the target compound increases electronegativity and steric hindrance compared to non-fluorinated or monofluoro analogues. This reduces metabolic degradation and enhances membrane permeability .
  • Trifluoromethyl (-CF₃) Contribution : The electron-withdrawing -CF₃ group stabilizes the aromatic ring, increasing acidity (lower pKa) compared to methyl or methoxy substituents .
  • Synthetic Accessibility: Monofluoro derivatives (e.g., 2-Fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid) are synthesized using fluorinating agents like Selectfluor® , while difluoro analogues require multi-step routes, such as Pd-catalyzed α-arylation followed by hydrolysis .

Biological Activity

2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS No. 73790-11-1) is an organic compound characterized by its difluoroacetic acid moiety and a trifluoromethyl-substituted phenyl group. This structure suggests potential applications in medicinal chemistry and highlights its relevance in various biological studies. The compound's unique chemical properties may contribute to its biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₉H₅F₅O₂
  • Molecular Weight : 240.13 g/mol
  • CAS Number : 73790-11-1
  • MDL Number : MFCD16756774

The biological activity of this compound is influenced by its functional groups. The presence of fluorine atoms enhances lipophilicity, which may facilitate membrane permeability and interaction with biological targets. Studies suggest that the compound can interact with various enzymes and receptors, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines:

Compound NameIC50_{50} (µM)Target Cell Lines
Compound A15.63MCF-7 (breast cancer)
Compound B0.65MCF-7 (breast cancer)
Compound C0.12A549 (lung cancer)

These findings suggest that modifications to the molecular structure can enhance biological potency, indicating a promising avenue for drug development.

Enzyme Inhibition

In vitro studies have demonstrated that this compound may inhibit specific enzymes involved in cancer progression. For example, it has been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis:

EnzymeKi_i (pM)Selectivity
hCA IX89High selectivity for cancer cells
hCA II750Moderate selectivity

Case Studies

  • Study on Cell Lines : A study evaluated the effects of this compound on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent induction of apoptosis, suggesting potential use in targeted cancer therapies.
  • Molecular Docking Studies : Computational studies using molecular docking revealed strong interactions between the compound and estrogen receptors, indicating a potential mechanism for its anticancer activity through modulation of hormonal pathways.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYield
ArylationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene100°C12–24 h~60–70%
Hydrolysis3M NaOH, ethanol70°C2 h>85%

Which analytical techniques are most effective for characterizing this compound?

Basic
The compound requires a combination of techniques due to its fluorinated aromatic and carboxylic acid moieties:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments adjacent to fluorine atoms (e.g., splitting patterns due to J-coupling with ¹⁹F).
  • ¹⁹F NMR : Directly resolves CF₃ and CF₂ groups (δ ~ -60 to -80 ppm for CF₃; δ ~ -110 to -120 ppm for CF₂) .

LC-MS/HPLC :

  • LC-MS : Confirms molecular weight via [M+H]⁺ or [M-H]⁻ ions (e.g., m/z 757 observed for a related fluorinated compound using SQD-FA05 conditions) .
  • HPLC : Retention time (e.g., 1.23 minutes under gradient elution with 0.1% formic acid) aids purity assessment .

How can researchers optimize the hydrolysis step to maximize yield?

Advanced
Optimization focuses on solvent choice , base concentration , and temperature :

  • Solvent : Ethanol/water mixtures improve solubility of intermediates while minimizing side reactions (e.g., esterification) .
  • Base Strength : Higher NaOH concentrations (3M vs. 1M) accelerate hydrolysis but may degrade acid-sensitive groups.
  • Temperature : Prolonged heating (>70°C) risks decarboxylation; controlled heating at 70°C for 2 hours balances yield and stability .

Q. Experimental Design :

VariableTest RangeOptimal Value
NaOH Concentration1M–5M3M
Temperature50–90°C70°C
Reaction Time1–4 h2 h

What strategies resolve contradictions between NMR and mass spectrometry data?

Advanced
Fluorine’s strong electronegativity can distort NMR signals or cause ion suppression in MS. To resolve discrepancies:

Cross-Validation :

  • Use high-resolution MS (HRMS) to confirm exact mass (e.g., error < 2 ppm) .
  • Employ heteronuclear 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .

Alternative Ionization : Switch between ESI⁺ and ESI⁻ modes in LC-MS to enhance detection of fluorinated ions .

X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., R-factor < 0.05 using SHELXL) .

What challenges arise in crystal structure determination, and how are they addressed?

Advanced
Fluorine’s small atomic radius and high electron density complicate crystallography:

Disorder in CF₃/CF₂ Groups :

  • Refine using SHELXL’s PART instruction to model disorder over multiple sites .

Weak Diffraction :

  • Collect data at low temperature (153 K) to reduce thermal motion .

Data-to-Parameter Ratio :

  • Ensure a ratio > 15:1 by collecting high-resolution data (e.g., 0.8 Å) .

Q. Example Crystallographic Data :

MetricValue
R-factor0.049
wR-factor0.130
Data-to-Parameter Ratio17.3:1

How can mechanistic insights into fluorinated aryl coupling be investigated?

Advanced
Study the Pd-catalyzed α-arylation mechanism via:

Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

DFT Calculations : Model transition states to predict regioselectivity and electronic effects of CF₃ groups.

Catalyst Screening : Test ligands (e.g., bisphosphines vs. Xantphos) to optimize electron-deficient aryl coupling .

What are the best practices for handling fluorinated intermediates in synthesis?

Advanced
Fluorinated compounds often exhibit low solubility and high reactivity:

Purification : Use reverse-phase chromatography (C18 columns with 0.1% formic acid) to separate polar fluorinated byproducts .

Storage : Store intermediates under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.

Safety : Use fluoropolymer-lined equipment to avoid corrosion by HF byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Reactant of Route 2
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2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

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